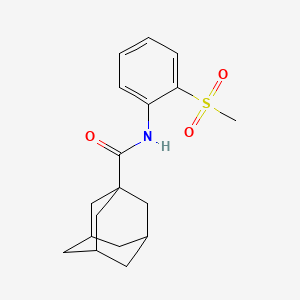

(3r,5r,7r)-N-(2-(methylsulfonyl)phenyl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of adamantane derivatives often involves multi-step chemical reactions, starting from adamantane or its precursors. Techniques such as direct polycondensation, cyclocondensation, and catalytic enantioselective reactions are commonly employed. For instance, new polyamides derived from adamantane have been synthesized via direct polycondensation, showcasing the versatility and reactivity of adamantane-based compounds in forming high-molecular-weight polymers with significant solubility and thermal stability (Chern et al., 1998). Moreover, novel benzimidazole derivatives bearing the adamantane moiety have been created through direct condensation/cyclization reactions, highlighting the compound's adaptability in synthesizing heterocyclic structures (Soselia et al., 2020).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their bulky, rigid three-dimensional framework, which significantly influences their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are pivotal in elucidating their structure, providing insights into the spatial arrangement of atoms and the compound's stereochemistry. For example, the synthesis and crystal structure characterization of a novel adamantane derivative revealed its absolute molecular configuration, demonstrating the utility of structural analysis techniques in understanding such complex molecules (Guo et al., 2015).

Chemical Reactions and Properties

Adamantane derivatives participate in a variety of chemical reactions, reflecting their reactivity towards functionalization and modification. These reactions include amidation, acylation, and cyclocondensation, allowing for the synthesis of a wide range of functionalized adamantane compounds with potential applications in materials science and pharmaceuticals. The synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide showcases the compound's reactivity in acylation reactions, leading to derivatives with varied chemical functionalities (Li-hua, 2009).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as solubility, melting and boiling points, and glass transition temperatures, are profoundly affected by the adamantane core. Their high thermal stability and unique solubility profiles make them suitable for a range of applications, from polymer science to pharmaceutical formulations. Studies on new polyamides containing adamantyl moieties highlight these compounds' exceptional thermal properties and solubility characteristics (Chern et al., 1998).

Chemical Properties Analysis

The chemical properties of adamantane derivatives, such as reactivity, stability, and interactions with other molecules, are crucial for their application in diverse fields. The ability to undergo various chemical reactions, coupled with their stability under different conditions, makes these compounds highly versatile. The formation of 3-methyl-1-adamantyl trifluoromethanesulfonate in specific reactions highlights the intricate chemical behavior and potential for rearrangements within the adamantane scaffold (Genaev et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides

Research by Chern, Shiue, and Kao (1998) focused on synthesizing new polyamides using a derivative of adamantane. These polyamides demonstrated medium inherent viscosities and high molecular weights. Their tensile strength, elongation, and initial modulus values indicated potential applications in materials science, especially due to their high glass transition temperatures and thermal stability (Chern, Shiue, & Kao, 1998).

Development of Adamantane-type Cardo Polyamides

Liaw, Liaw, and Chung (1999) developed new adamantane-type cardo polyamides with high molecular weights and inherent viscosities. These polyamides were soluble in various solvents and exhibited high tensile strength and modulus. Their glass transition temperatures and thermal stability in different atmospheres suggest their applicability in high-performance polymers (Liaw, Liaw, & Chung, 1999).

Polyamide-Imides with Pendent Adamantyl Groups

Liaw and Liaw (2001) synthesized new polyamide-imides containing adamantyl groups, which were soluble in various solvents and formed transparent, flexible films. The polyamides had glass transition temperatures and thermal stability, indicating potential applications in engineering plastics or advanced materials (Liaw & Liaw, 2001).

Application in Low Dielectric Constant Materials

Chern and Shiue (1997) investigated adamantane-based polyimides for their low dielectric constants and moisture absorptions, crucial for electronic applications. These polyimides formed tough, transparent films with significant tensile strengths and moduli, indicating their potential use in electronic insulating materials (Chern & Shiue, 1997).

Nanoscale Applications in AFM

Li et al. (2003) developed nanoscale 1,3,5,7-tetrasubstituted adamantanes for atomic force microscopy (AFM) applications. These molecules were designed to bind to AFM tips, demonstrating the potential use of adamantane derivatives in precise nanoscale measurements and imaging (Li et al., 2003).

Gas Transport Properties in Polysulfones

Pixton and Paul (1995) measured the gas transport properties of adamantane-containing polysulfones. They found higher gas permeabilities and permselectivities compared to traditional polysulfones, indicating potential applications in gas separation technologies (Pixton & Paul, 1995).

Propiedades

IUPAC Name |

N-(2-methylsulfonylphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-23(21,22)16-5-3-2-4-15(16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWUBSGXCQREGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)

![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)

![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)